4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3,5-triazinyl core substituted with a 2-methoxybenzyl group at the 5-position. This compound belongs to a class of sulfonamide-triazine hybrids, which are of interest in medicinal chemistry for their diverse pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C17H19BrN4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN4O3S/c1-25-16-5-3-2-4-13(16)10-22-11-19-17(20-12-22)21-26(23,24)15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H2,19,20,21) |
InChI Key |
LIWFKNRPRYBUKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with 1,3,5-triazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, altering their activity. This binding can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison focuses on compounds with structural similarities, particularly substitutions on the triazine ring and benzenesulfonamide backbone. Key differences in substituents, physicochemical properties, and functional groups are highlighted.
Structural Modifications and Substituent Effects
4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide Substituent: A dimethylaminoethyl group replaces the 2-methoxybenzyl group. Impact: The dimethylamino moiety introduces a basic tertiary amine, likely improving water solubility under acidic conditions compared to the methoxybenzyl group .
BH47884 (4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide) Substituent: A phenethyl group is attached to the triazine.
BH47885 (4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide)
- Substituent : A morpholinylethyl group replaces the methoxybenzyl.
- Impact : The morpholine ring introduces hydrogen-bonding capacity and polarity, which could improve binding affinity to polar enzyme active sites .
Physicochemical Properties
Note: The compound from shares a sulfonamide group but differs in the core structure (pyrrolopyrimidine vs. triazine), complicating direct comparisons. Its high melting point (296.6°C) suggests strong intermolecular forces from sulfonamide and amine groups .
Functional Group Interactions
- Sulfonamide Group : All compounds feature the sulfonamide (-SO₂NH-) moiety, contributing to hydrogen-bonding interactions. IR spectra for ’s compound confirm SO₂ symmetric/asymmetric stretches at 1384 and 1174 cm⁻¹ .
- Aromatic Substitutions : The target’s 2-methoxybenzyl group may engage in π-π stacking, whereas BH47884’s phenethyl group relies on hydrophobic interactions.
Research Implications and Gaps
- The dimethylaminoethyl () and morpholinylethyl (BH47885) substituents demonstrate how polar groups modulate solubility and target engagement.
- The absence of melting point or spectroscopic data for the target compound underscores the need for further experimental characterization.
- Comparative studies on enzyme inhibition or receptor binding across these analogs would clarify structure-activity relationships.
Biological Activity
4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic compound with a complex structure that has been investigated for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound's potential as an anticancer agent has garnered attention. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.83 |
| MCF-7 (Breast) | 16.32 |
| HeLa (Cervical) | 12.21 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and interference with cell cycle progression .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : Interaction with cellular receptors could modulate signal transduction pathways critical for cell growth and survival.
- DNA Interaction : Potential binding to DNA may disrupt replication and transcription processes.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of derivatives related to the triazine core structure similar to our compound. The derivatives showed significant inhibition of the PI3K/mTOR pathways in cancer cells, leading to reduced cell viability and increased apoptosis markers .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazine derivatives. The study revealed that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the methoxybenzyl group significantly influenced biological activity. Substituents on the benzene ring affected potency against various cancer cell lines, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
